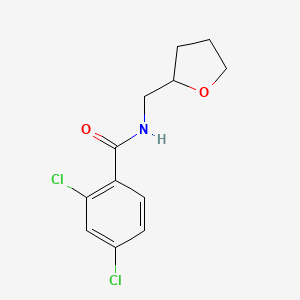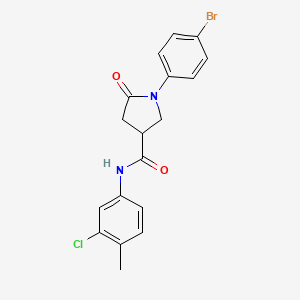
1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that belongs to the pyrrolidinecarboxamide family. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thus reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Moreover, it has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. These include:
1. Further investigation of its potential applications in the treatment of cancer, diabetes, and Alzheimer's disease.
2. Development of novel formulations to improve its solubility and bioavailability.
3. Exploration of its potential as a lead compound for the development of new COX-2 inhibitors.
4. Investigation of its mechanism of action at the molecular level.
5. Study of its effects on other physiological systems such as the cardiovascular and nervous systems.
Conclusion:
In conclusion, 1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has shown significant potential for applications in various fields such as medicinal chemistry, drug discovery, and biological research. Its mechanism of action involves the inhibition of COX-2 enzyme activity, which reduces inflammation, pain, and fever. However, its poor solubility in water remains a limitation for its use in vivo. Further research is needed to explore its potential applications and improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 4-bromobenzaldehyde and 3-chloro-4-methylaniline in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a reaction with ethyl cyanoacetate, followed by a cyclization reaction with sodium ethoxide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic properties. Moreover, it has also shown potential for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c1-11-2-5-14(9-16(11)20)21-18(24)12-8-17(23)22(10-12)15-6-3-13(19)4-7-15/h2-7,9,12H,8,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDVZAQBQCLFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(4-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5229357.png)
![3-(4-methoxyphenyl)-11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229364.png)
![1-[3-(2-bromophenoxy)propyl]-1H-imidazole](/img/structure/B5229381.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene](/img/structure/B5229382.png)
![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5229389.png)
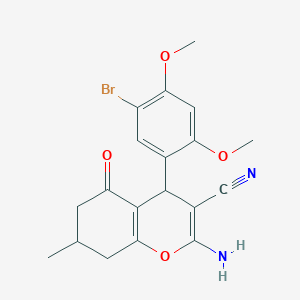
![N-dibenzo[b,d]furan-3-yl-3-methylbenzamide](/img/structure/B5229414.png)
![N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5229423.png)
![2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene](/img/structure/B5229425.png)
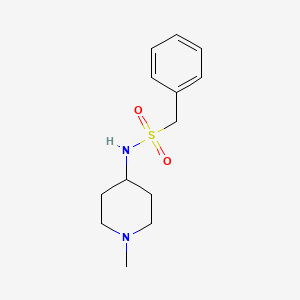
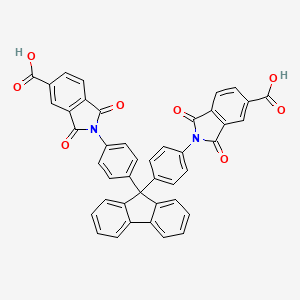

![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5229467.png)
